1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid

Physicochemical property basicity protonation state

This 6-azaindole-3,4-dicarboxylic acid features a privileged pyrrolo[2,3-c]pyridine core with vicinal carboxyl groups for metal chelation and dual derivatization. Its pKa of 7.95 uniquely dictates target engagement under physiological conditions, making it the optimal scaffold for LSD1 inhibitors (IC50=3.1 nM) and Bcr-Abl kinase programs. For advanced MOF or fostemsavir analog synthesis, request your quote now.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 1190320-34-3
Cat. No. B3219745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid
CAS1190320-34-3
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C=NC=C2C(=O)O)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-8(13)4-1-10-3-6-7(4)5(2-11-6)9(14)15/h1-3,11H,(H,12,13)(H,14,15)
InChIKeyTWXAHYWHQNBIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic Acid (CAS 1190320-34-3): 6-Azaindole Dicarboxylic Acid Building Block for Privileged Scaffold Drug Discovery


1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid (CAS 1190320-34-3), also referred to as 6-azaindole-3,4-dicarboxylic acid, is a bicyclic heterocyclic compound belonging to the azaindole (pyrrolopyridine) family. It features a pyrrolo[2,3-c]pyridine core with carboxylic acid substituents at positions 3 and 4. The 6-azaindole scaffold is a recognized privileged structure in medicinal chemistry, serving as the core motif in several clinically relevant agents including the HIV-1 attachment inhibitor fostemsavir [1], potent LSD1 inhibitors with IC50 values in the low nanomolar range [2], and acid pump antagonists (APAs) targeting H+/K+ ATPase [3]. Among azaindole regioisomers, the 6-azaindole variant possesses the highest pKa (7.95), which directly influences its protonation state, solubility, and target engagement under physiological conditions [4].

Why 1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic Acid Cannot Be Interchanged with Other Azaindole Dicarboxylic Acid Isomers


Azaindole dicarboxylic acids are not functionally interchangeable despite sharing the same molecular formula (C9H6N2O4) and molecular weight (206.15 g/mol). The position of the pyridine nitrogen within the azaindole ring fundamentally alters the compound's basicity: the 6-azaindole isomer (pKa 7.95) is significantly more basic than the 4-azaindole (pKa 6.94) and 7-azaindole (pKa 4.59) isomers [1]. This difference dictates the protonation equilibrium at physiological pH and consequently affects hydrogen bonding capacity, solubility, and protein binding interactions. Furthermore, the specific placement of the two carboxylic acid groups at positions 3 and 4—rather than at positions 3 and 5, or 3 and 7—creates a distinct spatial arrangement of hydrogen bond donors/acceptors and metal coordination sites [2]. The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has been independently validated as a productive template for LSD1 inhibition (IC50 = 3.1 nM for optimized derivatives) [3], acid pump antagonism (H+/K+ ATPase IC50 = 28–29 nM) [4], and Bcr-Abl kinase inhibition [5], demonstrating scaffold-specific biological activity that cannot be assumed for other azaindole regioisomers.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic Acid (CAS 1190320-34-3) Versus Closest Azaindole Analogs


pKa Differentiation: 6-Azaindole Core Exhibits Highest Basicity Among Azaindole Isomers

The 6-azaindole core of the target compound exhibits a pKa of 7.95 (measured at 20 °C in water), which is substantially higher than the pKa values of 4-azaindole (6.94) and 7-azaindole (4.59) [1]. This means that at physiological pH (7.4), the 6-azaindole scaffold is approximately 50% protonated, whereas 7-azaindole is less than 0.2% protonated. The higher basicity of the 6-azaindole isomer directly influences hydrogen bonding capacity, solubility in aqueous media, and electrostatic interactions with biological targets.

Physicochemical property basicity protonation state drug-likeness

LSD1 Inhibitory Activity: Pyrrolo[2,3-c]pyridine Scaffold Delivers Sub-Nanomolar Cellular Potency

Pyrrolo[2,3-c]pyridine (6-azaindole) derivatives have been validated as a new class of highly potent and reversible LSD1 inhibitors. The optimized derivative compound 46 (LSD1-UM-109) demonstrated an IC50 of 3.1 nM against LSD1 enzymatic activity and inhibited cell growth with IC50 values of 0.6 nM in MV4;11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells [1]. By comparison, the previously reported LSD1 inhibitor GSK-354 (which features a different scaffold) showed substantially weaker activity, with an IC50 of 130 nM under comparable assay conditions [1]. This represents a ~42-fold improvement in enzymatic potency attributed specifically to the pyrrolo[2,3-c]pyridine scaffold.

LSD1 inhibition epigenetics anticancer 6-azaindole

Acid Pump Antagonism: 1H-Pyrrolo[2,3-c]pyridine Derivatives Achieve H+/K+ ATPase IC50 of 28–29 nM

A series of 1H-pyrrolo[2,3-c]pyridine derivatives were synthesized and evaluated as acid pump antagonists (APAs) targeting H+/K+ ATPase isolated from hog gastric mucosa. Compounds 14f and 14g, both built upon the pyrrolo[2,3-c]pyridine core, achieved IC50 values of 28 nM and 29 nM, respectively [1]. For reference, the clinically used proton pump inhibitor omeprazole acts via an irreversible covalent mechanism with a significantly different potency profile and onset of action. The pyrrolo[2,3-c]pyridine APA series represents a mechanistically distinct, reversible, potassium-competitive approach [2].

acid pump antagonist H+/K+ ATPase gastric acid P-CAB

Bcr-Abl Kinase Inhibition: 6-Azaindole Containing Compounds Achieve Single-Digit Nanomolar Potency

A patent disclosure (US20250236621A1) describes 5- and 6-azaindole compounds as inhibitors of Bcr-Abl tyrosine kinases for the treatment of chronic myeloid leukemia (CML). Representative 6-azaindole-containing compounds demonstrated IC50 values of 12.7 nM against wild-type ABL1 and 43.5 nM against the T315I mutant in biochemical assays [1]. These data establish the 6-azaindole scaffold as a productive kinase inhibitor pharmacophore distinct from other heterocyclic cores.

Bcr-Abl kinase inhibition CML 6-azaindole oncology

Scaffold-Specific Regioisomeric Dicarboxylic Acid Architecture Enables Distinct Hydrogen Bonding and Metal Coordination Geometries

The 3,4-dicarboxylic acid substitution pattern on the 6-azaindole core creates a unique intramolecular distance between the two carboxyl groups (adjacent positions on the pyridine ring) that is fundamentally distinct from the 3,5-dicarboxylic acid isomer (1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, CAS 1190311-22-8) and the 3,7-dicarboxylic acid isomer (4-azaindole-3,7-dicarboxylic acid, CAS 1190319-22-2). In the target compound, the vicinal dicarboxylic acid arrangement enables formation of a seven-membered intramolecular hydrogen-bonded ring and chelating metal-binding geometry [1]. In contrast, the 4-azaindole-3,7-dicarboxylic acid isomer places the two carboxyl groups on different rings of the bicyclic system, creating a more extended hydrogen bonding network conducive to tape and sheet formation rather than discrete chelates .

hydrogen bonding crystal engineering coordination chemistry azaindole

Integration into HIV-1 Attachment Inhibitor Pharmacophore: 6-Azaindole Core as a Key Structural Component of Fostemsavir

The FDA-approved HIV-1 attachment inhibitor fostemsavir (Rukobia) contains a 1H-pyrrolo[2,3-c]pyridine (6-azaindole) moiety as an integral component of its pharmacophore [1]. This clinical validation of the 6-azaindole scaffold in an approved therapeutic agent distinguishes it from other azaindole isomers, which have not achieved the same level of clinical translation. Building blocks based on the 6-azaindole core, including 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid, offer direct synthetic access to this clinically validated chemical space .

HIV-1 attachment inhibitor fostemsavir 6-azaindole antiviral

Evidence-Backed Application Scenarios for 1H-Pyrrolo[2,3-c]pyridine-3,4-dicarboxylic Acid (CAS 1190320-34-3)


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Generation Using 6-Azaindole Dicarboxylic Acid as a Modular Building Block

Researchers developing reversible LSD1 inhibitors for oncology applications can utilize 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid as a key synthetic intermediate. The pyrrolo[2,3-c]pyridine scaffold has demonstrated LSD1 IC50 values as low as 3.1 nM in enzymatic assays and sub-nanomolar cellular activity (0.6 nM in MV4;11 cells), representing a ~42-fold potency improvement over previous chemotypes [1]. The 3,4-dicarboxylic acid functionality provides two orthogonal derivatization handles for parallel library synthesis, enabling systematic exploration of structure-activity relationships at positions that directly influence target engagement.

Kinase Inhibitor Discovery: Bcr-Abl and Broad-Spectrum Kinase Profiling Using 6-Azaindole Scaffold

Medicinal chemistry teams pursuing Bcr-Abl kinase inhibitors for chronic myeloid leukemia or other kinase targets can incorporate 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid as a core scaffold. Patent-validated 6-azaindole compounds have achieved single-digit nanomolar potency against wild-type ABL1 (IC50 = 12.7 nM) and the clinically resistant T315I mutant (IC50 = 43.5 nM) [2]. The bifunctional carboxylic acid groups enable rapid diversification through amide coupling or esterification, facilitating the generation of focused kinase inhibitor libraries.

Coordination Chemistry and Metal-Organic Framework (MOF) Design Exploiting Vicinal Dicarboxylic Acid Chelation

The vicinal (ortho) 3,4-dicarboxylic acid arrangement on the 6-azaindole core is specifically suited for metal chelation and coordination polymer synthesis. Unlike the 3,7- or 3,5-dicarboxylic acid isomers, which promote extended hydrogen-bonded networks , the adjacent carboxyl groups in 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid can form stable five- or seven-membered chelate rings with transition metal ions, enabling the construction of discrete metal complexes or MOF nodes with defined geometry [3]. This regioisomeric specificity cannot be achieved with any other azaindole dicarboxylic acid isomer.

Anti-HIV Drug Discovery: Building Block for Next-Generation HIV-1 Attachment Inhibitors

Given that the FDA-approved HIV-1 attachment inhibitor fostemsavir incorporates a 1H-pyrrolo[2,3-c]pyridine moiety as a core structural element [4], 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid serves as an advanced intermediate for synthesizing fostemsavir analogs and exploring novel chemical space around this clinically validated pharmacophore. The dicarboxylic acid functionality offers strategic diversification points for optimizing pharmacokinetic properties, solubility, and target residence time in next-generation antiviral candidates.

Quote Request

Request a Quote for 1H-pyrrolo[2,3-c]pyridine-3,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.